2-Amino-5-ethylbenzonitrile

描述

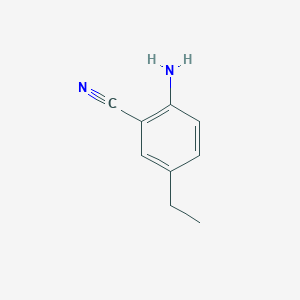

Chemical Structure: 2-Amino-5-ethylbenzonitrile (CAS: 79689-41-1) is a substituted benzonitrile derivative featuring an amino group (-NH₂) at the 2-position and an ethyl group (-CH₂CH₃) at the 5-position of the aromatic ring. Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol .

Applications: This compound serves as a versatile building block in organic synthesis and pharmaceutical research, particularly in the development of bioactive molecules. Its structure allows for diverse chemical modifications, such as nucleophilic substitution or coupling reactions, to synthesize complex heterocycles or drug candidates .

Safety and Storage: It requires storage in a dark place under an inert atmosphere at room temperature due to its sensitivity to light and oxidation. Hazard statements include H301+H311+H331 (toxic if swallowed, in contact with skin, or inhaled) .

属性

分子式 |

C9H10N2 |

|---|---|

分子量 |

146.19 g/mol |

IUPAC 名称 |

2-amino-5-ethylbenzonitrile |

InChI |

InChI=1S/C9H10N2/c1-2-7-3-4-9(11)8(5-7)6-10/h3-5H,2,11H2,1H3 |

InChI 键 |

XMRIHDJOLPUODW-UHFFFAOYSA-N |

规范 SMILES |

CCC1=CC(=C(C=C1)N)C#N |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Analysis

- Electron Effects: Nitro-substituted derivatives (e.g., 2-Amino-5-nitrobenzonitrile) exhibit strong electron-withdrawing effects, increasing reactivity toward nucleophilic aromatic substitution. In contrast, the ethyl group in this compound provides electron-donating effects, stabilizing the ring and favoring electrophilic reactions . Halogenated analogs (e.g., 5-Amino-2-fluorobenzonitrile) leverage halogen atoms for enhanced binding affinity in drug-receptor interactions and improved pharmacokinetic profiles .

- Steric and Lipophilicity Considerations: The ethyl group in this compound increases lipophilicity (logP ~2.5 estimated), making it more suitable for crossing biological membranes. This contrasts with nitro groups, which reduce lipophilicity but enhance polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。